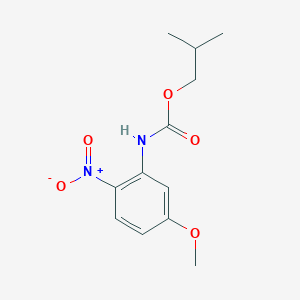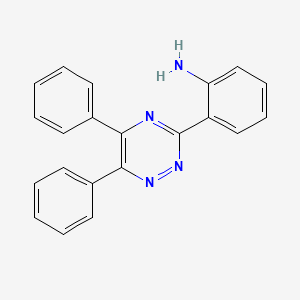
Isobutyl (5-methoxy-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (5-methoxy-2-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) attached to an aromatic ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (5-methoxy-2-nitrophenyl)carbamate typically involves the reaction of 5-methoxy-2-nitrophenol with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of the isobutyl chloroformate, resulting in the formation of the carbamate linkage.
Reaction Conditions:
Reagents: 5-methoxy-2-nitrophenol, isobutyl chloroformate, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under thermal conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products Formed
Reduction: 5-methoxy-2-aminophenylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 5-methoxy-2-nitroaniline and isobutanol
Applications De Recherche Scientifique
Isobutyl (5-methoxy-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of isobutyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate moiety may inhibit enzymes by carbamylation of active site residues, affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can be compared with other carbamate derivatives such as:
- 2-Isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 2-Isopropyl-5-methylphenyl N-(3-ethylphenyl)carbamate
- 5-Isobutyl-2-isopropyl-3-methoxypyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H16N2O5 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-methylpropyl N-(5-methoxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-8(2)7-19-12(15)13-10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
Clé InChI |
IPJZPDRDNCPDRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)




